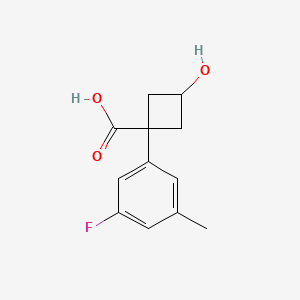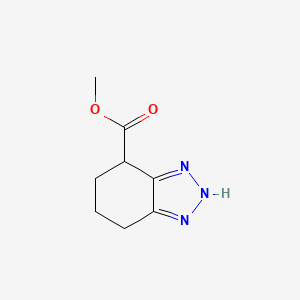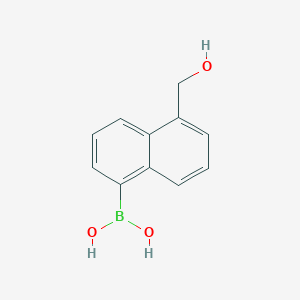
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is an aromatic boronic acid compound with the molecular formula C11H11BO3 and a molecular weight of 202.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This method enables the synthesis of various aryl boronic acids in excellent yields at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthalene-1-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is unique due to its specific structure, which combines the naphthalene ring with a hydroxymethyl group and a boronic acid group. This combination provides unique reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other applications .
Eigenschaften
Molekularformel |
C11H11BO3 |
|---|---|
Molekulargewicht |
202.02 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,13-15H,7H2 |
InChI-Schlüssel |
FBSVRSVWEMAGNK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=C(C2=CC=C1)CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


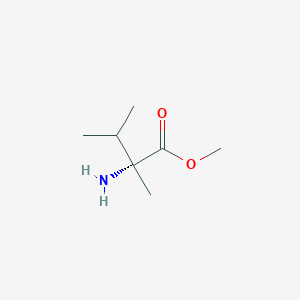
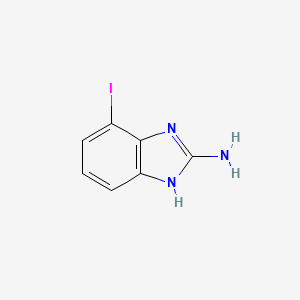

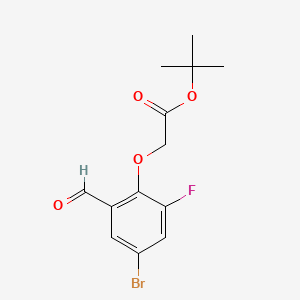
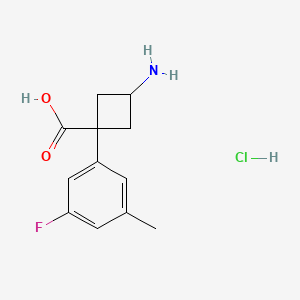
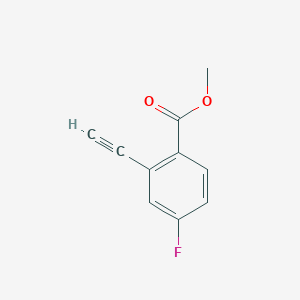
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)

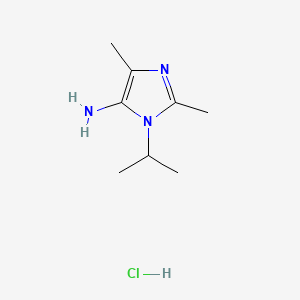
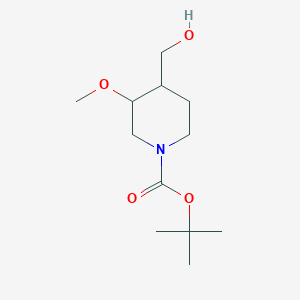

![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
